molecular formula C13H19BN2O3 B6338191 N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide CAS No. 2058157-37-0

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide

Cat. No.: B6338191
CAS No.: 2058157-37-0
M. Wt: 262.11 g/mol
InChI Key: BQNMQCAETQPHRT-UHFFFAOYSA-N
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Description

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with an acetamide group and a dioxaborolane moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide typically involves the reaction of 2-bromo-3-pyridinecarboxamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to facilitate the formation of the boronate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide involves its ability to form stable boronate esters, which can undergo various chemical transformations. The boronate ester moiety acts as a nucleophile in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with an aniline group instead of an acetamide group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Features a benzaldehyde moiety, offering different reactivity and applications.

    4-Formylphenylboronic Acid Pinacol Ester: Another boronate ester with a formyl group, used in different synthetic applications.

Uniqueness

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide is unique due to its combination of a pyridine ring and an acetamide group, which provides distinct reactivity and potential for forming diverse chemical structures. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-9(17)16-11-10(7-6-8-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNMQCAETQPHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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